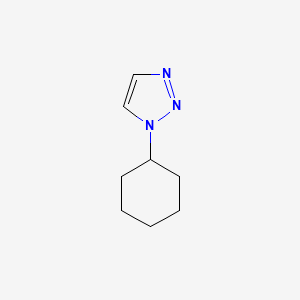

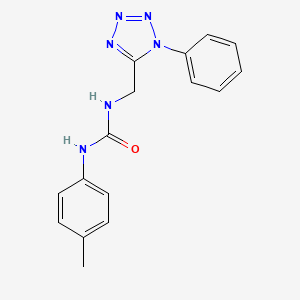

1-cyclohexyl-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

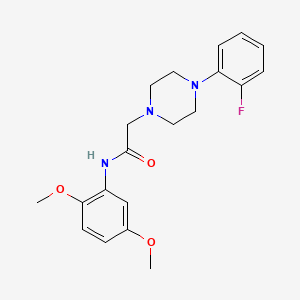

1-cyclohexyl-1H-1,2,3-triazole is a chemical compound with the CAS Number: 81945-59-7 . It has a molecular weight of 151.21 . It is an oil in its physical form .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, including this compound, has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C8H13N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h6-8H,1-5H2 .

Physical And Chemical Properties Analysis

Scientific Research Applications

Pharmacophoric Role of Triazoles

1,2,3-Triazoles, including derivatives like 1-cyclohexyl-1H-1,2,3-triazole, have been extensively studied in medicinal chemistry. They are known for their ability to form pivotal binding interactions with biological targets while maintaining good pharmacokinetic profiles. Triazoles are often analyzed in the context of X-ray crystal structures to understand their interactions with proteins or DNA. Their contribution to metabolic stability, inhibition of cytochromes, and aqueous solubility of compounds has been a subject of interest (Massarotti et al., 2014).

Applications in Disease Treatment

1,2,3-Triazoles show applications in various areas, particularly as medicines against diseases like cancer, AIDS, Parkinson's, and Alzheimer's. The synthesis methods and pharmacological applications of these compounds have been explored, highlighting their significance in addressing critical health issues (Melo et al., 2006).

Supramolecular Interactions

The nitrogen-rich triazole features a highly polarized carbon atom, enabling a range of supramolecular interactions. These include hydrogen and halogen bonding, coordination via anionic and cationic nitrogen donors, and non-innocent ligand behavior. Such interactions have led to applications in anion recognition, catalysis, and photochemistry, significantly expanding beyond the original scope of click chemistry (Schulze & Schubert, 2014).

Technological Prospects

1H-1,2,3-Triazoles have become important scaffolds for applications in various technological sectors. Technological monitoring of patents reveals significant interest from multinational companies, with innovations spanning chemistry, metallurgy, human needs, and new technologies (Caiana et al., 2022).

Safety and Hazards

Future Directions

Recent progress in the catalytic synthesis of 1,2,3-triazoles, including 1-cyclohexyl-1H-1,2,3-triazole, has focused on the development of new catalytic and eco-compatible approaches . This includes the preparation of diverse compounds with an emphasis on regioselectivity, in terms of 1,4-, 1,5- and 1,4,5-polysubstituted compounds .

Properties

IUPAC Name |

1-cyclohexyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPJCYYKYLMUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81945-59-7 |

Source

|

| Record name | 1-cyclohexyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2935815.png)

![N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935816.png)

![2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2935819.png)

![4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine](/img/structure/B2935829.png)

![6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2935832.png)

![ethyl 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2935833.png)